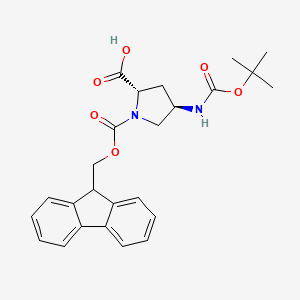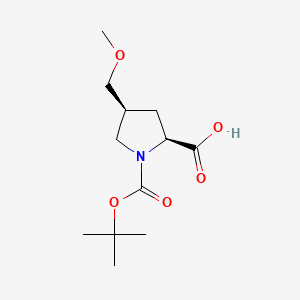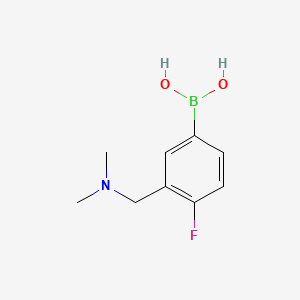![molecular formula C31H41N3O7 B591677 (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid CAS No. 927819-64-5](/img/structure/B591677.png)
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril: is a compound that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is a mixture of diastereomers and is structurally related to lisinopril, a well-known medication used primarily for the treatment of hypertension and heart failure . This compound is characterized by the presence of a carboxylic acid group and a phenylpropyl group attached to the lisinopril backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril involves multiple steps. One common method includes the reaction of L-lysine with a phenylpropyl derivative under controlled conditions to form the desired product . The reaction typically requires the use of protecting groups to prevent unwanted side reactions and to ensure the correct formation of the diastereomers.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired diastereomers .
化学反应分析
Types of Reactions: N-(1-Carboxy-3-phenylpropyl)-S-lisinopril undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenylpropyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril .
科学研究应用
Chemistry: In chemistry, N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is used as a reference compound for studying the structure-activity relationship of ACE inhibitors. It serves as a model compound for developing new ACE inhibitors with improved efficacy and reduced side effects .
Biology: In biological research, this compound is used to study the mechanisms of ACE inhibition and its effects on blood pressure regulation. It is also used in studies investigating the role of ACE inhibitors in preventing cardiovascular diseases .
Medicine: Clinically, N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is used to develop new therapeutic agents for treating hypertension and heart failure. It is also explored for its potential use in treating other conditions such as diabetic nephropathy and chronic kidney disease .
Industry: In the pharmaceutical industry, this compound is used in the formulation of new ACE inhibitor drugs. It is also used in quality control processes to ensure the purity and efficacy of ACE inhibitor medications .
作用机制
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, the compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets of this compound include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .
相似化合物的比较
Lisinopril: A widely used ACE inhibitor with a similar structure but without the phenylpropyl group.
Enalapril: Another ACE inhibitor that is structurally related but differs in the side chain composition.
Captopril: The first ACE inhibitor developed, with a different chemical structure but similar mechanism of action.
Uniqueness: N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is unique due to the presence of the phenylpropyl group, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. This structural difference can influence its binding affinity to the ACE enzyme and its overall therapeutic efficacy .
属性
CAS 编号 |
927819-64-5 |
|---|---|
分子式 |
C31H41N3O7 |
分子量 |
567.7 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2,6-bis[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H41N3O7/c35-28(34-21-9-15-27(34)31(40)41)24(33-26(30(38)39)19-17-23-12-5-2-6-13-23)14-7-8-20-32-25(29(36)37)18-16-22-10-3-1-4-11-22/h1-6,10-13,24-27,32-33H,7-9,14-21H2,(H,36,37)(H,38,39)(H,40,41)/t24-,25-,26-,27-/m0/s1 |
InChI 键 |
MKOWVLMGJKGFMF-FWEHEUNISA-N |
SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN[C@@H](CCC2=CC=CC=C2)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
同义词 |
N6-(1-Carboxy-3-phenylpropyl)-N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline (Mixture of diastereomers) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)
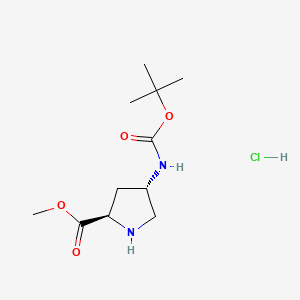
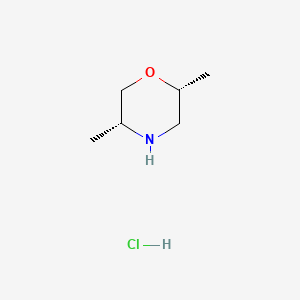
![N-[(1S)-2-Phenyl-1-[(2R,4E)-tetrahydro-5-oxo-4-(phenylmethylene)-2-furanyl]ethyl]carbamic Acid 1,1-D](/img/new.no-structure.jpg)
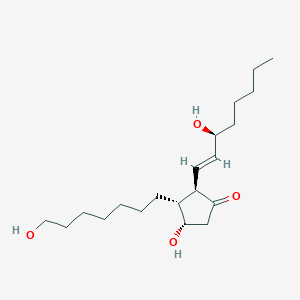
![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)
